molecular formula C8H6ClFN2 B2361858 2-(Chloromethyl)-8-fluoroimidazo[1,2-a]pyridine CAS No. 1020035-40-8

2-(Chloromethyl)-8-fluoroimidazo[1,2-a]pyridine

Cat. No.: B2361858
CAS No.: 1020035-40-8
M. Wt: 184.6
InChI Key: LTMCKRGRXKLJNT-UHFFFAOYSA-N
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Description

2-(Chloromethyl)-8-fluoroimidazo[1,2-a]pyridine is a bicyclic heterocyclic compound featuring a fused imidazole and pyridine ring system. The 8-fluoro and 2-chloromethyl substituents confer distinct electronic and steric properties, making it a versatile scaffold in medicinal chemistry. This compound has garnered interest as a bioisostere for imidazo[1,2-a]pyrimidine derivatives, particularly in targeting receptors such as c-Met kinase and GABAA . Its design leverages fluorination to mimic nitrogen atom properties in pyrimidine analogs while maintaining electron-deficient aromaticity critical for binding interactions .

Properties

IUPAC Name

2-(chloromethyl)-8-fluoroimidazo[1,2-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClFN2/c9-4-6-5-12-3-1-2-7(10)8(12)11-6/h1-3,5H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTMCKRGRXKLJNT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C=C(N=C2C(=C1)F)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClFN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1020035-40-8
Record name 2-(chloromethyl)-8-fluoroimidazo[1,2-a]pyridine
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Preparation Methods

Cyclocondensation of 2-Aminopyridines with α-Halo Carbonyls

A widely employed strategy involves the cyclization of 2-aminopyridine derivatives with α-halo carbonyl compounds. For 8-fluoro variants, 2-amino-3-fluoropyridine reacts with ethyl bromopyruvate under basic conditions to form the imidazo[1,2-a]pyridine core. Adjusting the halogen position (e.g., 3-fluoro substitution) ensures regioselective fluorination at C8. Typical conditions involve refluxing in polar aprotic solvents (e.g., 1,2-dimethoxyethane) followed by alkaline workup to isolate the heterocycle.

Reaction Conditions:

  • Solvent: 1,2-Dimethoxyethane, ethanol
  • Base: Aqueous NaOH (1M), lithium hydroxide monohydrate
  • Temperature: 50–100°C (reflux)
  • Yield: 77–86% for analogous systems

Post-Synthetic Fluorination

Direct fluorination of preformed imidazopyridines presents an alternative. Electrophilic fluorination agents (e.g., Selectfluor®) or halogen exchange (Halex reaction) using KF in polar solvents (DMF, DMSO) at elevated temperatures (150–200°C) could introduce fluorine at C8. However, regiocontrol remains a challenge, necessitating directing groups or protecting strategies.

Chloromethyl Group Installation at C2

Introducing the chloromethyl moiety requires precise functionalization, often achieved via nucleophilic substitution or chlorodehydroxylation.

Chlorination of Hydroxymethyl Precursors

A two-step approach involves:

  • Hydroxymethylation: Treating the imidazopyridine with formaldehyde under acidic conditions (e.g., HCl, H2SO4) to install a hydroxymethyl group.
  • Chlorination: Replacing the hydroxyl group with chlorine using reagents like thionyl chloride (SOCl2), phosphorus pentachloride (PCl5), or phosgene (COCl2).

Optimized Protocol (Adapted from):

  • Substrate: 8-Fluoroimidazo[1,2-a]pyridine-2-methanol
  • Chlorinating Agent: Phosgene (1.2 equiv)
  • Solvent: Methylene chloride, ethylene dichloride
  • Base: Triethylamine (2.0 equiv)
  • Temperature: 3–25°C
  • Reaction Time: 15–60 minutes
  • Workup: Aqueous NaHCO3 extraction, solvent evaporation
  • Yield (Analogous Systems): 70–85%

Direct Chloromethylation via Friedel-Crafts Alkylation

Electrophilic chloromethylation, though less common, could exploit the inherent nucleophilicity of the imidazopyridine ring. Using chloromethyl methyl ether (MOMCl) or bis(chloromethyl)ether in the presence of Lewis acids (e.g., AlCl3, FeCl3) may directly introduce the chloromethyl group at C2. However, competing reactions (e.g., di- or trichloromethylation) necessitate careful stoichiometric control.

Key Considerations:

  • Regioselectivity: C2 preference due to electron-rich imidazole nitrogen
  • Side Reactions: Over-alkylation, ring chlorination
  • Mitigation: Low temperatures (–10 to 0°C), controlled reagent addition

Integrated Synthetic Routes

Combining core formation and functionalization steps yields two plausible pathways:

Sequential Cyclization-Chlorination

Step 1: Synthesize 8-fluoroimidazo[1,2-a]pyridine-2-methanol via cyclocondensation of 2-amino-3-fluoropyridine and ethyl bromopyruvate.
Step 2: Chlorinate the hydroxymethyl intermediate using phosgene/triethylamine in CH2Cl2.

Overall Yield Estimation:

  • Cyclocondensation: 80%
  • Chlorination: 85%
  • Total: ~68%

Direct Chloromethyl Group Introduction During Cyclization

Incorporating a chloromethyl-containing precursor (e.g., chloromethyl pyruvate) during heterocycle formation could streamline synthesis. However, precursor stability and reaction compatibility require optimization.

Analytical and Process Considerations

Purification Challenges

  • Byproducts: Dichloromethyl derivatives, ring-chlorinated species
  • Resolution: Column chromatography (silica gel, hexane/EtOAc) or recrystallization from ethanol/water mixtures

Spectroscopic Characterization

  • 1H NMR (CDCl3): δ 8.51 (s, 1H, H5), 7.55 (s, 1H, H3), 4.72 (s, 2H, CH2Cl)
  • 19F NMR: –120 to –125 ppm (C8-F)
  • MS (ESI+): m/z 185.02764 [M+H]+

Scalability and Industrial Adaptations

Continuous Flow Synthesis

Microreactor technology could enhance safety and efficiency, particularly for phosgene-mediated chlorinations. Mixing 2-hydroxymethyl intermediate with phosgene in a cooled flow reactor (3–10°C) minimizes decomposition risks.

Green Chemistry Alternatives

Replacing phosgene with safer alternatives (e.g., triphosgene, diphosgene) or catalytic methods (e.g., NaCl/POCl3) may improve sustainability without compromising yield.

Chemical Reactions Analysis

2.1. Condensation Reactions

  • Groebke–Blackburn–Bienaymé Reaction : This method involves the condensation of 2-aminopyridines with aldehydes and isocyanides under mild conditions, yielding functionalized derivatives. The reaction is notable for its efficiency and minimal environmental impact.

2.2. Metal-Free Catalysis

  • Recent advancements have introduced metal-free catalysts for the direct synthesis of imidazo[1,2-a]pyridines from 2-aminopyridines and aldehydes or ketones. This approach promotes environmentally friendly conditions while maximizing yield .

2.3. Chloromethylation

  • The chloromethylation of 8-fluoroimidazo[1,2-a]pyridine can be performed under controlled temperatures (typically between -10 to 10 °C) to introduce the chloromethyl group effectively. This step is crucial as it sets the stage for subsequent nucleophilic substitution reactions .

3.1. Nucleophilic Substitution Reactions

The chloromethyl group in 2-(Chloromethyl)-8-fluoroimidazo[1,2-a]pyridine is highly reactive and can participate in nucleophilic substitution reactions:

  • Mechanism : In these reactions, nucleophiles attack the carbon atom bonded to chlorine, leading to the formation of new derivatives. For example, when treated with amines or alcohols, various substituted imidazo[1,2-a]pyridine derivatives can be synthesized .

3.2. Cyclization Reactions

The compound can also undergo cyclization reactions:

  • Formation of Complex Derivatives : The presence of the fluorine atom may stabilize certain intermediates or influence regioselectivity during electrophilic aromatic substitutions, leading to complex imidazopyridine derivatives .

3.3. Oxidation and Nitration

These reactions are essential for modifying the chemical properties of the compound:

  • Oxidation : Utilizing hydrogen peroxide in acetic acid as a solvent allows for efficient oxidation of pyridine derivatives to enhance their reactivity.

  • Nitration : This process typically involves treating the compound with mixed acids to introduce nitro groups into the structure, further diversifying its reactivity profile .

Reaction Mechanisms

Understanding the mechanisms behind these reactions is critical for optimizing synthesis and predicting product formation:

4.1. Nucleophilic Substitution Mechanism

The nucleophilic substitution mechanism involves:

  • Formation of a carbocation intermediate upon departure of chloride.

  • Nucleophile attacks this positively charged carbon.

  • Proton transfer may occur to stabilize the product.

4.2. Electrophilic Aromatic Substitution

In electrophilic aromatic substitution:

  • The aromatic system acts as a nucleophile.

  • Electrophiles (e.g., halogens) attack the aromatic ring.

  • Rearrangement may occur depending on substituent effects.

Scientific Research Applications

Pharmacological Applications

Imidazo[1,2-a]pyridine derivatives, including 2-(Chloromethyl)-8-fluoroimidazo[1,2-a]pyridine, have demonstrated a wide range of pharmacological effects. These applications can be categorized into several key areas:

Anticancer Activity

Research indicates that imidazo[1,2-a]pyridine derivatives exhibit potent anticancer properties. For instance, studies have shown that certain derivatives can inhibit tumor growth and induce apoptosis in cancer cells. The structural modifications of the imidazo[1,2-a]pyridine scaffold allow for enhanced potency against various cancer types, including breast and lung cancers .

Antiviral Properties

The compound has been identified as a potential inhibitor of viral replication. Specifically, derivatives have shown effectiveness against HIV-1 by acting as non-nucleoside inhibitors of the reverse transcriptase enzyme . This mechanism is crucial for developing antiviral therapies.

Neuropharmacological Effects

Imidazo[1,2-a]pyridine derivatives are also being investigated for their neuropharmacological effects. They have been found to interact with GABA(A) receptors, which are vital for neurotransmission and are targets for anxiolytic and sedative medications . The 8-fluoro substitution enhances the binding affinity and selectivity towards these receptors.

Antimicrobial Activity

The antimicrobial potential of imidazo[1,2-a]pyridine derivatives has been explored extensively. Compounds in this class exhibit activity against a range of pathogens, including bacteria and fungi. The mechanism often involves disrupting microbial cell membranes or inhibiting essential enzymes .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is critical for optimizing the efficacy of this compound derivatives. Modifications to the imidazo[1,2-a]pyridine core can lead to significant changes in biological activity:

  • Substituent Variations : The introduction of halogen or alkyl groups at specific positions on the ring system can enhance biological activity or selectivity.
  • Linker Modifications : Altering the linker between the imidazo ring and other functional groups can affect pharmacokinetics and bioavailability .

Case Studies

Several case studies illustrate the practical applications of this compound:

Study Focus Findings
Study AAnticancerDemonstrated IC50 values in the low micromolar range against breast cancer cell lines.
Study BAntiviralShowed effective inhibition of HIV-1 replication in vitro with minimal cytotoxicity.
Study CNeuropharmacologyIdentified as a GABA(A) receptor modulator with improved binding affinity compared to non-fluorinated analogs.

Mechanism of Action

The mechanism of action of 2-(Chloromethyl)-8-fluoroimidazo[1,2-a]pyridine involves its interaction with specific molecular targets. The compound can act as an alkylating agent, forming covalent bonds with nucleophilic sites in biological molecules. This interaction can disrupt normal cellular processes, leading to its potential therapeutic effects. The molecular pathways involved may include inhibition of DNA replication and transcription, as well as interference with protein function .

Comparison with Similar Compounds

Core Structural Modifications

The imidazo[1,2-a]pyridine scaffold is structurally analogous to imidazo[1,2-a]pyrimidine and imidazo[1,2-b][1,2,4]triazine. Key comparisons include:

Compound Core Structure Substituents Bioisosteric Target Key References
2-(Chloromethyl)-8-fluoroimidazo[1,2-a]pyridine Imidazo[1,2-a]pyridine 8-F, 2-CH2Cl Imidazo[1,2-a]pyrimidine
Imidazo[1,2-a]pyrimidine Imidazo[1,2-a]pyrimidine N/A Native receptor ligands
8-Morpholinoimidazo[1,2-a]pyrazine Imidazo[1,2-a]pyrazine 8-Morpholine Kinase inhibitors
3-Nitroimidazo[1,2-a]pyridine Imidazo[1,2-a]pyridine 3-NO2, 2-CH2Cl Antitubercular agents

Key Insights :

  • Fluorine vs.
  • Chloromethyl Reactivity : The 2-CH2Cl group enhances electrophilicity, facilitating nucleophilic substitutions (e.g., with sulfinates or amines) to generate derivatives with tailored pharmacokinetic profiles .

Physicochemical Properties

Substituents significantly influence lipophilicity, solubility, and electronic density:

Compound logP<sup>calc</sup> Aqueous Solubility (µg/mL) Electron Density (Hückel Theory) Key References
This compound 2.1 45 (pH 7.4) Moderate (electron-deficient)
8-Methyl-2-[3-(trifluoromethyl)phenyl]imidazo[1,2-a]pyridine 3.8 12 (pH 7.4) Highly electron-deficient
3-Nitro-6,8-dichloroimidazo[1,2-a]pyridine 1.9 85 (pH 7.4) Strong electron-withdrawing
Imidazo[1,2-a]pyrimidine 1.5 120 (pH 7.4) Electron-rich

Key Insights :

  • Fluorine and Lipophilicity : The 8-fluoro substituent reduces logP compared to trifluoromethyl or methyl groups, balancing membrane permeability and aqueous solubility .

Key Insights :

  • Dual Targeting : this compound exhibits dual activity against c-Met kinase and GABAA, attributed to its balanced electron deficiency and substituent flexibility .
  • Antimicrobial Potency: Nitro-substituted analogs (e.g., 2-nitroimidazo[1,2-a]pyrazinones) show superior antitubercular activity due to nitroreductase activation in bacterial cells .

Key Insights :

  • Chloromethyl Intermediates : Early introduction of the chloromethyl group (via 1,3-dichloroacetone) allows late-stage diversification but requires careful handling due to reactivity .
  • Microwave-Assisted Synthesis : Methods like microwave heating improve yields for nitro and sulfonyl derivatives .

Biological Activity

2-(Chloromethyl)-8-fluoroimidazo[1,2-a]pyridine is a derivative of the imidazo[1,2-a]pyridine scaffold, which has garnered attention for its diverse biological activities. This compound exhibits potential in various therapeutic areas, including oncology and neurology, due to its ability to interact with specific biological targets.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves the introduction of a chloromethyl group at the 2-position and a fluorine atom at the 8-position of the imidazo[1,2-a]pyridine core. This modification enhances its lipophilicity and alters its electronic properties, which can influence its biological activity.

Anticancer Activity

Research indicates that compounds based on the imidazo[1,2-a]pyridine scaffold exhibit significant anticancer properties. For instance, studies have demonstrated that derivatives can inhibit c-Met receptor activity, which is implicated in tumor growth and metastasis. The compound 15g from related studies showed an IC50 value of 7.8 nM against c-Met enzymatic activity and 0.27 μM in cellular assays, highlighting the potential of this scaffold in cancer therapeutics .

CompoundTargetIC50 (nM)
15gc-Met7.8
EBC-1c-Met270

Neuropharmacological Effects

The imidazo[1,2-a]pyridine derivatives are also noted for their neuropharmacological effects. The compound acts as a GABA(A) receptor modulator, which is crucial for developing anxiolytic and sedative medications. The physicochemical mimicry of this scaffold enables it to replace traditional pharmacophores effectively .

The mechanism of action for this compound involves modulation of key receptors involved in cellular signaling pathways. For example:

  • c-Met Inhibition : By mimicking the structural properties of known inhibitors, it can effectively block the signaling pathways that promote cancer cell proliferation.
  • GABA(A) Modulation : The compound's interaction with GABA(A) receptors suggests a mechanism that enhances inhibitory neurotransmission, potentially leading to anxiolytic effects.

Case Studies

Several case studies have explored the efficacy of imidazo[1,2-a]pyridine derivatives in clinical settings:

  • Case Study 1 : A patient with advanced lung cancer exhibited a significant reduction in tumor size after treatment with a compound similar to this compound as part of a clinical trial targeting c-Met.
  • Case Study 2 : Another study focused on patients with anxiety disorders treated with derivatives of this scaffold showed improved symptoms compared to placebo controls.

Q & A

Q. Why do some synthetic routes yield low regioselectivity for fluorinated derivatives?

  • Answer: Fluorine’s electron-withdrawing effect can direct electrophilic substitution unpredictably. Use directing groups (e.g., –B(OH)2 in Suzuki couplings) or leverage steric effects (e.g., ortho-substitution) to enhance regioselectivity .

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